molecular formula C25H35NaO8 B12414237 Dehydroepiandrosterone-3-o-glucuronide-d6

Dehydroepiandrosterone-3-o-glucuronide-d6

Cat. No.: B12414237
M. Wt: 492.6 g/mol
InChI Key: PCECFZHKGILJIC-FWGXPSRISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroepiandrosterone-3-o-glucuronide-d6 is a deuterium-labeled derivative of Dehydroepiandrosterone-3-o-glucuronide. This compound is primarily used as a stable isotope in various research applications. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule enhances its stability and allows for precise quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dehydroepiandrosterone-3-o-glucuronide-d6 involves the deuteration of Dehydroepiandrosterone-3-o-glucuronide. This process typically includes the introduction of deuterium atoms at specific positions within the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Dehydroepiandrosterone-3-o-glucuronide-d6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Dehydroepiandrosterone-3-o-glucuronide-d6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dehydroepiandrosterone-3-o-glucuronide-d6 involves its role as a tracer in various biochemical processes. The deuterium atoms in the molecule allow for precise tracking and quantitation in metabolic studies. The compound interacts with specific enzymes and receptors involved in steroid hormone metabolism, providing valuable insights into the molecular pathways and targets .

Comparison with Similar Compounds

  • Dehydroepiandrosterone-3-o-glucuronide
  • Dehydroepiandrosterone sulfate
  • Dehydroepiandrosterone

Comparison: Dehydroepiandrosterone-3-o-glucuronide-d6 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantitation in research applications. In contrast, Dehydroepiandrosterone-3-o-glucuronide and Dehydroepiandrosterone sulfate do not contain deuterium and are primarily used in studies related to steroid hormone metabolism. Dehydroepiandrosterone itself is a precursor to other steroid hormones and is widely studied for its role in various physiological processes .

Properties

Molecular Formula

C25H35NaO8

Molecular Weight

492.6 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[[(3S,8R,9S,10R,13S,14S)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C25H36O8.Na/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24;/h3,13-16,18-21,23,27-29H,4-11H2,1-2H3,(H,30,31);/q;+1/p-1/t13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-;/m0./s1/i3D,7D2,11D2,13D;

InChI Key

PCECFZHKGILJIC-FWGXPSRISA-M

Isomeric SMILES

[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)([2H])[2H])([C@H]4CC[C@]5([C@H]([C@@H]4C1)CCC5=O)C)C.[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.